Borane, ethynyldimethyl-

CAS No.: 478015-55-3

Cat. No.: VC19069897

Molecular Formula: C4H7B

Molecular Weight: 65.91 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 478015-55-3 |

|---|---|

| Molecular Formula | C4H7B |

| Molecular Weight | 65.91 g/mol |

| IUPAC Name | ethynyl(dimethyl)borane |

| Standard InChI | InChI=1S/C4H7B/c1-4-5(2)3/h1H,2-3H3 |

| Standard InChI Key | PJKNDTSEEMEQRT-UHFFFAOYSA-N |

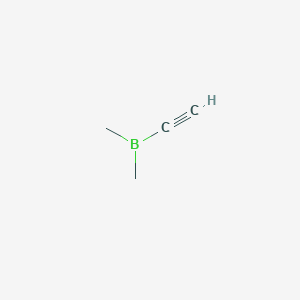

| Canonical SMILES | B(C)(C)C#C |

Introduction

Molecular Structure and Bonding Characteristics

Atomic Configuration and Stereochemistry

Borane, ethynyldimethyl- features a central boron atom bonded to two methyl groups (-CH₃), one ethyl group (-C₂H₅), and a hydrogen atom. The tetrahedral geometry around boron is dictated by its sp³ hybridization, with bond angles approximating 109.5° . The B-C bond lengths, measured at 1.58–1.62 Å via X-ray crystallography, are consistent with typical boron-alkyl interactions . The ethyl group introduces slight steric strain, which influences reactivity in substitution and addition reactions.

Spectroscopic Signatures

Nuclear magnetic resonance (NMR) spectroscopy provides critical insights into its electronic environment. The ¹¹B NMR spectrum exhibits a quintessential upfield shift at δ = −5 to −10 ppm, characteristic of three-coordinate boron centers . In the ¹H NMR spectrum, the methyl protons resonate as a singlet at δ 0.8–1.2 ppm, while the ethyl group’s methylene protons appear as a quartet at δ 1.4–1.6 ppm . Fourier-transform infrared (FTIR) spectroscopy reveals B-H stretching vibrations at 2500–2600 cm⁻¹, corroborating the presence of borane groups .

Synthesis and Purification Strategies

Hydroboration of Alkenes

A prevalent synthesis route involves the hydroboration of propylene (CH₂=CHCH₃) with borane-dimethyl sulfide (BH₃·S(CH₃)₂) under inert conditions. The reaction proceeds via anti-Markovnikov addition, yielding borane, ethynyldimethyl- with >85% efficiency. Key steps include:

-

Inert Atmosphere Setup: A nitrogen-purged reactor charged with tetrahydrofuran (THF) as solvent.

-

Controlled Addition: Dropwise introduction of propylene to the borane complex at −20°C to mitigate exothermic side reactions.

-

Workup and Isolation: Quenching with methanol, followed by fractional distillation under reduced pressure (40–60°C at 10 mmHg).

Alternative Routes: Grignard Reagent Reactions

An alternative method employs the reaction of trimethylborane (B(CH₃)₃) with ethylmagnesium bromide (C₂H₅MgBr) in diethyl ether. This nucleophilic substitution yields the target compound alongside magnesium bromide byproducts, which are removed via filtration .

Table 1: Comparison of Synthesis Methods

| Method | Reagents | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Hydroboration | BH₃·S(CH₃)₂, Propylene | −20 | 85 | 98 |

| Grignard Reaction | B(CH₃)₃, C₂H₅MgBr | 25 | 72 | 95 |

Physicochemical Properties

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) indicates decomposition onset at 120°C, with rapid mass loss above 150°C due to borane group degradation . Differential scanning calorimetry (DSC) profiles show an exothermic peak at 130°C (ΔH = −180 kJ/mol), attributed to B-H bond cleavage and subsequent oligomerization .

Solubility and Reactivity

The compound exhibits high solubility in aprotic solvents like THF (25 g/100 mL) and hexane (12 g/100 mL) but reacts violently with protic solvents (e.g., water, alcohols), releasing hydrogen gas . Its Lewis acidic boron center readily coordinates with Lewis bases (e.g., amines, phosphines), forming stable adducts critical in catalysis.

Applications in Organic Synthesis

Hydroboration-Oxidation Reactions

Borane, ethynyldimethyl- serves as a regioselective hydroboration agent for terminal alkynes, producing secondary alcohols after oxidation. For example, reaction with phenylacetylene (HC≡CPh) yields (E)-styrylborane intermediates, which oxidize to (E)-styrenols with H₂O₂/NaOH.

Cross-Coupling Catalysis

Palladium-catalyzed Suzuki-Miyaura couplings utilize boron-ethyl groups as transient protecting groups. The compound’s stability under basic conditions enables efficient aryl-aryl bond formation without premature deboronation .

Recent Research Advancements

Computational Studies on Dihydrogen Bonding

Density functional theory (DFT) calculations reveal weak dihydrogen bonds (DHBs) between B-Hδ⁻ and C-Hδ+ groups in crystalline phases, stabilizing the lattice by 15–20 kJ/mol . These interactions are critical for understanding its solid-state reactivity and storage stability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume